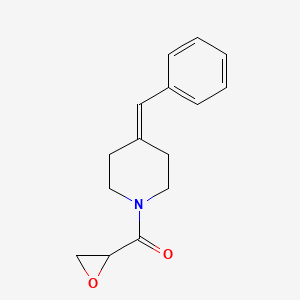

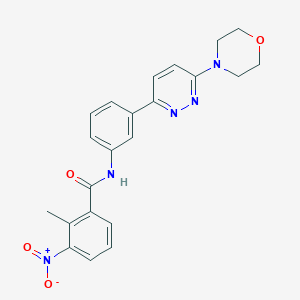

![molecular formula C17H17FO4 B2527506 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde CAS No. 565168-89-0](/img/structure/B2527506.png)

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, starting from specific phenyl derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process from the corresponding 2-(pentafluorophenyl)benzazoles . Although the exact synthesis of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde is not detailed, similar synthetic strategies could potentially be applied, considering the presence of an ethoxy group and a phenoxy ether linkage in the structure.

Molecular Structure Analysis

Spectroscopic techniques such as IR, NMR, and X-ray diffraction are commonly used to determine the molecular structure of organic compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined using a combination of these techniques . The same methods could be employed to analyze the molecular structure of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde, providing insights into its geometric parameters and electronic structure.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using various computational methods. For instance, DFT calculations and molecular dynamics simulations have been used to investigate the reactive properties of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime . These methods could also be used to predict the reactivity of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde, including its potential interactions with other molecules and its suitability as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds can be inferred from their molecular structure and reactivity. The sensitivity of related fluorophores to pH changes and their selectivity in metal cation sensing suggest that the electronic properties of the functional groups play a significant role in their behavior . Similarly, the physical and chemical properties of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde, such as solubility, boiling point, and potential as a sensing material, could be deduced from its molecular structure and the nature of its substituents.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde has been utilized in the synthesis of bis-aldehyde monomers and their subsequent polymerization to create electrically conductive pristine polyazomethines. Through etherification and polymerization processes, this compound contributes to the development of materials with enhanced electrical conductivity. The physicochemical properties of these polymers, including their thermal stability and luminescence, have been thoroughly investigated, showcasing their potential in materials science, especially for applications requiring conductive materials (Hafeez et al., 2019).

Magnetic Properties and Solvothermal Synthesis

Another study explored the solvothermal synthesis of heterometallic clusters involving a closely related compound. This research highlighted the magnetic properties of the synthesized clusters, demonstrating the compound's utility in creating materials with specific magnetic interactions. Such materials have potential applications in data storage and magnetic sensors (Deng et al., 2016).

Copolymerization and Material Properties

Further research has involved the copolymerization of trisubstituted ethylenes, including variants of the compound , with styrene to synthesize novel polymers. These studies assess the copolymers' composition, structure, thermal stability, and decomposition properties. Such copolymers have applications in creating new materials with desirable mechanical and thermal properties, useful in various industrial and technological sectors (Kharas et al., 2018).

Photophysical Behavior

The compound has also been involved in the synthesis of calix[4]arene derivatives to investigate their photophysical behavior upon complexation with terbium(III) ions. These studies provide insights into the development of materials with potential applications in luminescence-based devices, such as sensors and light-emitting diodes (Hao et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO4/c1-2-20-17-11-13(12-19)3-8-16(17)22-10-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYCFNNIOYJEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)

![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)

![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)